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Compound of Interest

Compound Name: 3-Methyloct-6-enal

Cat. No.: B15492191

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for the organic compound 3-Methyloct-6-enal. Due to the absence of publicly available
experimental spectra, this document focuses on predicted values derived from computational
chemistry models and established spectroscopic principles. It also outlines general
experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 3-Methyloct-6-enal. These predictions are based
on established chemical shift correlations, functional group frequencies, and fragmentation
patterns.

Table 1: Predicted *H NMR Data for 3-Methyloct-6-enal
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Predicted Chemical

Predicted Coupling

Proton (H) _ Predicted Multiplicity _
Shift (ppm) Constant (J) in Hz

H1 (CHO) 9.6-9.8 Triplet ~2.0

H2 22-24 Multiplet -

H3 20-22 Multiplet -

H4 1.3-15 Multiplet -

H5 19-21 Multiplet -

H6 5.3-5.5 Multiplet -

H7 53-55 Multiplet -

H8 (CHs3) 1.6-1.7 Doublet ~7.0

H9 (CHs) 0.9-1.0 Doublet ~7.0

Carbon (C) Predicted Chemical Shift (ppm)
C1 (CHO) 200 - 205

C2 50 - 55

C3 30-35

Ca 35-40

C5 25-30

C6 125 -130

Cc7 120 - 125

C8 (CHs) 15-20

C9 (CHs) 10 - 15
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Table 3: Predicted Significant IR Absorptions for 3-

Methyloct-6-enal

Predicted Absorption Range

Functional Group Intensity
(cm™)

C=0 (Aldehyde) 1720 - 1740 Strong

C-H (Aldehyde) 2720 - 2820 Medium

C=C (Alkene) 1640 - 1680 Medium

=C-H (Alkene) 3010 - 3040 Medium

C-H (Alkane) 2850 - 2960 Strong

Table 4: Predicted Mass Spectrometry (MS)

Fragmentation for 3-Methyloct-6-enal

m/z Value Predicted Fragment lon Notes
140 [CaH160]* Molecular lon (M)
125 [M - CHs]* Loss of a methyl group
111 [M - CzHs]* Loss of an ethyl group
McLafferty rearrangement
97 [M - CsH7]*
product
69 [CsHo]* Allylic cleavage
Various fragmentation
55 [CaH7]*
pathways
41 [CsHs]* Allylic cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

detailed above. Instrument parameters and sample preparation may require optimization for

specific equipment and sample characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyloct-6-enal in a deuterated
solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Alarger number of scans will be necessary compared to *H NMR due to the lower natural
abundance of 13C.

Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or
KBr).

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls, CHCI3) that has minimal
absorption in the regions of interest.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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» Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm™1).
Acquire a background spectrum of the salt plates or solvent for subtraction.

o Data Processing: The instrument software will perform a Fourier transform to generate the
infrared spectrum, which is typically plotted as transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or through a gas chromatograph (GC-MS).

« lonization: Utilize an appropriate ionization technique. Electron ionization (El) is common for
volatile compounds and will induce fragmentation, providing structural information.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: A detector records the abundance of each ion at a specific m/z value.

o Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a
function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 3-Methyloct-6-enal.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Methyloct-6-enal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15492191#spectroscopic-data-nmr-ir-ms-of-3-
methyloct-6-enal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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